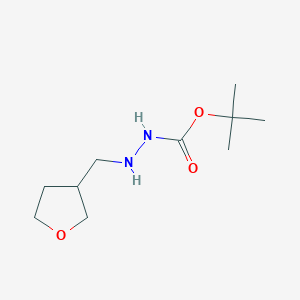
Tert-butyl 2-(tetrahydro-3-furanylmethyl)-1-hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(tetrahydro-3-furanylmethyl)-1-hydrazinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as THF-MA-TB-Hydrazone and is a hydrazine derivative that contains a tetrahydrofuran ring.
Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 2-(tetrahydro-3-furanylmethyl)-1-hydrazinecarboxylate has been involved in the synthesis of various compounds. For example, Bhat et al. (2019) synthesized compounds using t-butyl carbazate, which yielded products identified through spectral data analysis and showed moderate binding efficiency against Mcl-1 protein, an enzyme potentially involved in cancer pathways (Bhat et al., 2019).
Application in Fluorescent Sensing
The compound has applications in the development of fluorescent sensors. Formica et al. (2018) reported the synthesis of hydroxypyrazole-based ligands, including tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, which can coordinate with Zn(II) ion, showing potential as a ratiometric fluorescent sensor (Formica et al., 2018).
Role in Organic Synthesis
The compound is used in the synthesis of various organic structures. Obreza & Urleb (2003) described its use in generating hexahydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles (Obreza & Urleb, 2003).
Contribution to Drug Synthesis
It has been used in the synthesis of compounds with potential drug-like properties. Xie et al. (2019) reported its use in the synthesis of various quinoxaline-3-carbonyl compounds, illustrating its role in the development of bioactive compounds (Xie et al., 2019).
Insecticidal Activity Studies
Wang et al. (2011) synthesized N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, indicating that these compounds possess insecticidal activities against certain pests (Wang et al., 2011).
Propriétés
IUPAC Name |
tert-butyl N-(oxolan-3-ylmethylamino)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWWGPKTYAHFGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1CCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(tetrahydro-3-furanylmethyl)-1-hydrazinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)
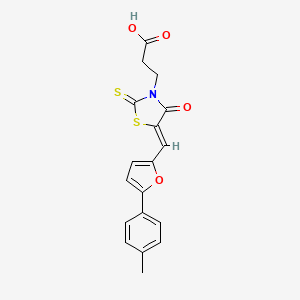

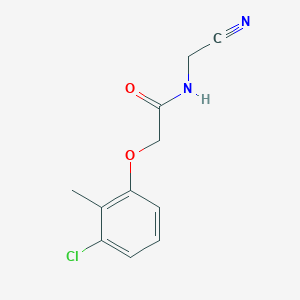
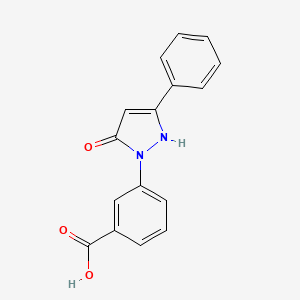
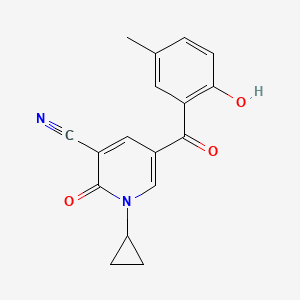
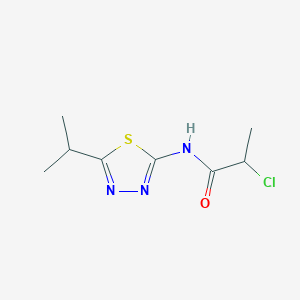

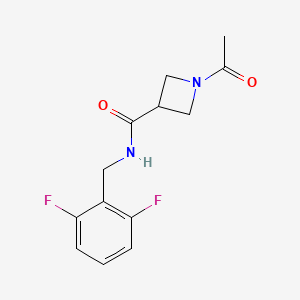
![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)
![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)
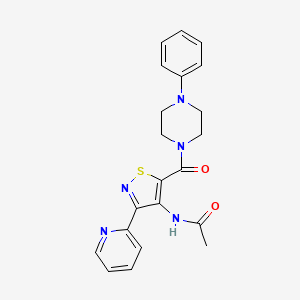
![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)
![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)